BenchChemオンラインストアへようこそ!

1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibitor Design

1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one (CAS 1658415-29-2; C₁₇H₁₆N₄O₂; MW 308.33) is a spirocyclic compound that combines an indolin-2-one fragment with a pyridazine-4-carbonyl-substituted piperidine ring via a quaternary spiro carbon. The molecule belongs to the spiro[indoline-3,4′-piperidine]-2-one chemotype, a scaffold extensively validated in medicinal chemistry for generating potent and selective inhibitors of receptor tyrosine kinases such as c-Met and ALK.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
Cat. No. B8005375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)C4=CN=NC=C4
InChIInChI=1S/C17H16N4O2/c22-15(12-5-8-18-19-11-12)21-9-6-17(7-10-21)13-3-1-2-4-14(13)20-16(17)23/h1-5,8,11H,6-7,9-10H2,(H,20,23)
InChIKeyQKALIUFOFWVGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one: Procurement-Relevant Chemical Profile and Scaffold Context


1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one (CAS 1658415-29-2; C₁₇H₁₆N₄O₂; MW 308.33) is a spirocyclic compound that combines an indolin-2-one fragment with a pyridazine-4-carbonyl-substituted piperidine ring via a quaternary spiro carbon . The molecule belongs to the spiro[indoline-3,4′-piperidine]-2-one chemotype, a scaffold extensively validated in medicinal chemistry for generating potent and selective inhibitors of receptor tyrosine kinases such as c-Met and ALK [1]. The pyridazine-4-carbonyl group introduces a distinct hydrogen-bonding and π-stacking pharmacophore that differentiates this compound from regioisomeric pyrazine- and pyridine-based analogs [2]. Commercially, the product is supplied at ≥97% purity (HPLC) with batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Spiro[indoline-3,4'-piperidine] Analogs Cannot Substitute for 1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one in Target-Focused Research


The spiro[indoline-3,4′-piperidine]-2-one scaffold is highly sensitive to the nature and position of the N-acyl substituent on the piperidine ring. In the c-Met/ALK inhibitor series, changing the heteroaryl group from aminopyridine/pyrazine (as in compound 5b/SMU-B) to other substituents dramatically altered both potency and selectivity, with >10-fold shifts in IC₅₀ values across kinase panels [1]. In the SCD1 inhibitor space, replacing the pyridazine ring with other heteroaryl systems (pyridine, pyrimidine, pyrazine) consistently reduced enzyme and cellular potency by 5- to 18-fold, demonstrating that the pyridazine N₂ lone-pair orientation and dipole moment are non-redundant for target engagement [2]. The specific pyridazine-4-carbonyl regioisomer attached to the spiro[indoline-3,4'-piperidin]-2-one core thus constitutes a distinct chemical entity whose biological and physicochemical fingerprint cannot be extrapolated from pyrazine-2-carbonyl, pyridine-carbonyl, or tetrahydropyran-carbonyl analogs .

Head-to-Head and Cross-Study Quantitative Evidence for Selecting 1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one


Pyridazine-4-carbonyl Substitution Confers Superior Hydrogen-Bond Acceptor Capacity Relative to Pyrazine-2-carbonyl Analogs

The pyridazine ring in the 4-carbonyl-substituted target compound presents two adjacent nitrogen atoms (N1 and N2), generating a dipole moment of ~3.9 D and enabling a dual hydrogen-bond acceptor motif. In contrast, the pyrazine-2-carbonyl regioisomer positions nitrogen atoms at 1,4-positions, yielding a lower dipole moment (~0.6 D) and a single H-bond acceptor face [1]. This difference manifests in target binding: in the SCD1 inhibitor series, pyridazine-based analogs (e.g., 3e) achieved rSCD1 IC₅₀ values of 15–38 nM, whereas pyridine and pyrimidine replacements showed 5- to 18-fold potency losses [2]. The pyridazine-4-carbonyl geometry is thus predicted to enhance residence time in kinase and enzyme active sites that exploit the dual N-motif.

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibitor Design

Spiro[indoline-3,4'-piperidin]-2-one Core Outperforms Non-Spiro Piperidine Linkers in c-Met Kinase Inhibitor Potency

The constrained spiro geometry of the target compound locks the indolin-2-one and piperidine rings in a perpendicular orientation, pre-organizing the molecule for optimal interaction with the c-Met kinase hinge region. In the benchmark series, the spiro[indoline-3,4'-piperidine]-2-one lead compound 5b (SMU-B) demonstrated c-Met IC₅₀ of 0.4 nM with ≥1000-fold selectivity over a panel of 12 kinases, whereas flexible piperidine-linked analogs from the same study lost 10- to 100-fold in potency [1]. The spiro junction's conformational restriction is essential for maintaining this selectivity profile; simple piperidine or piperazine linkers cannot reproduce the dihedral angle required for hinge-region hydrogen bonding.

Oncology c-Met Inhibition Spirocyclic Scaffolds

Halogen-Substituted Indoline Analogs (6-F, 6-Cl) Achieve Low Nanomolar SCD1 Potency; Unsubstituted Indoline Loses 5- to 10-Fold Activity

In the pyridazine-based SCD1 inhibitor series, the unsubstituted indoline analog (3a) exhibited only moderate rSCD1 affinity (IC₅₀ = 394 nM) and weak cellular activity (A431 IC₅₀ = 422 nM). Introduction of a 6-fluoro substituent on the indoline ring (3e, 3k) enhanced potency by 10- to 26-fold (rSCD1 IC₅₀ = 15–38 nM; A431 IC₅₀ = 35–125 nM). Chlorine substitution at the 6-position (3g) similarly improved potency (rSCD1 IC₅₀ = 23 nM; A431 IC₅₀ = 42 nM) [1]. While the target compound 1'-(pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one bears an unsubstituted indoline, its pyridazine-4-carbonyl substitution pattern is predicted to provide orthogonal binding interactions that partially compensate for the absence of halogen substitution. However, researchers targeting SCD1 should anticipate that 6-halogenated derivatives will likely exhibit superior enzyme inhibition.

Metabolic Disease Stearoyl-CoA Desaturase 1 Halogen SAR

Pyridazine-4-carbonyl Derivatives Exhibit Superior Metabolic Stability in Liver Microsomes Relative to Pyridine and Pyrazine Analogs

The pyridazine ring's electron-deficient character and high dipole moment contribute to reduced oxidative metabolism compared to electron-rich heterocycles. In cross-series comparisons of SCD1 inhibitors, pyridazine-containing compound 3e demonstrated a human liver microsome (HLM) half-life of >60 min and intrinsic clearance (CLint) of <12 mL/min/kg, whereas analogous pyridine-based compounds in the same study showed t₁/₂ values of 15–30 min and CLint of 25–50 mL/min/kg [1]. This metabolic advantage is attributed to the pyridazine ring's resistance to CYP450-mediated oxidation at the nitrogen positions. The spiro[indoline-3,4'-piperidin]-2-one scaffold further contributes to metabolic stability by reducing N-dealkylation potential compared to simple N-benzylpiperidine linkers [2].

DMPK Metabolic Stability Pyridazine Pharmacokinetics

Optimal Research Applications for 1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling: Using the Pyridazine-4-carbonyl Spiro Scaffold as a c-Met/ALK Inhibitor Starting Point

The spiro[indoline-3,4'-piperidin]-2-one core has been validated in the ACS Med Chem Lett. 2013 study, where compound 5b (SMU-B) achieved c-Met IC₅₀ = 0.4 nM with ≥1000-fold selectivity over 12 kinases [1]. The pyridazine-4-carbonyl substituent introduces a dual H-bond acceptor motif (dipole ~3.9 D) that can enhance hinge-region binding compared to pyrazine-2-carbonyl analogs (dipole ~0.6 D) [2]. Researchers can deploy the target compound as a scaffold-hopping template to explore whether the pyridazine-4-carbonyl group improves selectivity against off-target kinases (e.g., ALK, VEGFR2) relative to the published aminopyridine/pyrazine leads. The compound's ≥97% purity with batch-specific NMR and HPLC QC supports reproducible dose-response profiling.

SCD1 Inhibitor Fragment Elaboration: Testing Pyridazine-4-carbonyl as a Warhead Replacement in Metabolic Disease Programs

The pyridazine-based SCD1 inhibitor series established that 6-fluoroindoline analogs (3e) achieve rSCD1 IC₅₀ = 15 nM and A431 cellular IC₅₀ = 35 nM, while unsubstituted indoline (3a) shows only 394 nM potency [2]. The target compound, bearing an unsubstituted indoline coupled with a pyridazine-4-carbonyl, can serve as a baseline control to quantify the contribution of the indoline halogen substitution to overall potency. Additionally, the pyridazine-4-carbonyl group's predicted metabolic stability (HLM t₁/₂ > 60 min) makes it a suitable warhead for in vivo desaturation index biomarker studies in rodent obesity models, as demonstrated with compound 3e in Zucker fa/fa rats [2].

Conformational Constraint Studies: Benchmarking Spiro Geometry Against Flexible Piperidine Linkers

The spiro[indoline-3,4'-piperidine]-2-one scaffold forces the indolin-2-one and piperidine rings into a perpendicular orientation, pre-organizing the molecule for kinase hinge binding. This conformational restriction is responsible for the 10- to 100-fold potency advantage over flexible piperidine-linked analogs observed in the c-Met inhibitor series [1]. The target compound can be used as a rigid reference in free-energy perturbation (FEP) calculations or NMR conformational analysis to quantify the entropic benefit of spirocyclization in target engagement. Researchers comparing spiro vs. non-spiro analogs should anticipate that simple piperidine or piperazine replacements will lose the pre-organized binding conformation and exhibit reduced target residence time.

Heterocycle SAR Libraries: Differentiating Pyridazine from Pyrazine, Pyridine, and Pyrimidine Carbonyl Regioisomers

The pyridazine-4-carbonyl group provides a unique combination of high dipole moment (~3.9 D), dual adjacent nitrogen H-bond acceptors, and electron-deficient character that is not replicated by pyrazine-2-carbonyl (1,4-diazine), pyridine-3-carbonyl, or pyrimidine-5-carbonyl isomers [2]. The target compound can anchor a focused library of regioisomeric and heteroaryl-variant spiro derivatives to establish quantitative SAR tables for H-bond acceptor strength vs. target potency. Such data are critical for patent differentiation and for selecting the optimal heteroaryl group in lead optimization campaigns targeting kinases, SCD1, or other enzymes with H-bond-dependent recognition motifs.

Quote Request

Request a Quote for 1'-(Pyridazine-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.